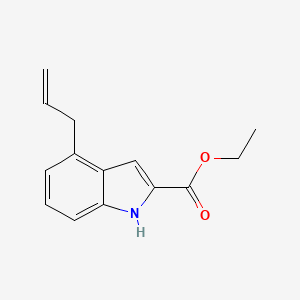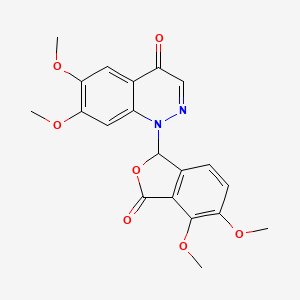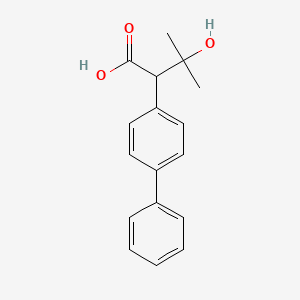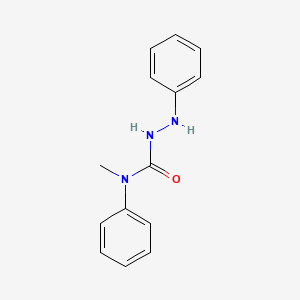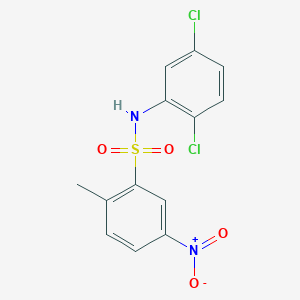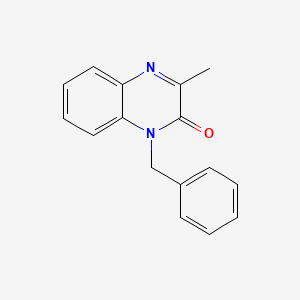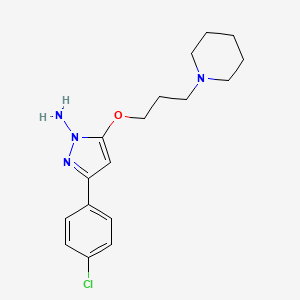
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chlorophenyl group and a piperidinylpropoxy group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chlorophenyl group: This step may involve the use of a chlorophenyl halide in a nucleophilic substitution reaction.
Attachment of the piperidinylpropoxy group: This can be done through an etherification reaction using a piperidinylpropyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-morpholinyl)propoxy)
- 1H-Pyrazol-1-amine, 3-(4-bromophenyl)-5-(3-(1-piperidinyl)propoxy)
- 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-pyrrolidinyl)propoxy)
Uniqueness
The uniqueness of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and biological activity.
Propiedades
Número CAS |
80370-48-5 |
|---|---|
Fórmula molecular |
C17H23ClN4O |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-(3-piperidin-1-ylpropoxy)pyrazol-1-amine |
InChI |
InChI=1S/C17H23ClN4O/c18-15-7-5-14(6-8-15)16-13-17(22(19)20-16)23-12-4-11-21-9-2-1-3-10-21/h5-8,13H,1-4,9-12,19H2 |
Clave InChI |
UNYWEPWMZAYPTF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC2=CC(=NN2N)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
